molecular formula C16H19N3O B7415443 N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide

N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide

Cat. No.: B7415443
M. Wt: 269.34 g/mol
InChI Key: FTYLPGMZJKHCGJ-UHFFFAOYSA-N
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Description

N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide is a compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with an acetamide group and an ethylphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzylamine with 3-acetylpyridine under appropriate conditions. The reaction typically requires a solvent such as toluene and a catalyst like iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its ethylphenylmethylamino group provides additional sites for chemical modification and potential interactions with biological targets.

Properties

IUPAC Name

N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-3-13-6-4-5-7-14(13)10-17-16-9-8-15(11-18-16)19-12(2)20/h4-9,11H,3,10H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYLPGMZJKHCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CNC2=NC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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